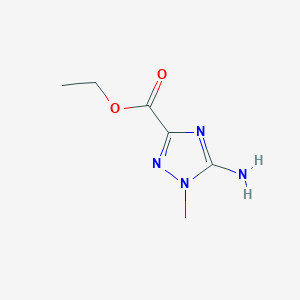

ethyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-12-5(11)4-8-6(7)10(2)9-4/h3H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMNFEFKEQREEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Ethyl Cyanoformate and Formic Hydrazide

Another route involves:

- Reaction of ethyl cyanoformate with formic hydrazide to form an addition product.

- Cyclization under high temperature to form ethyl 1,2,4-triazole-3-carboxylate.

- Subsequent alcoholysis or ester exchange to introduce the ethyl ester function.

This method provides a direct route to ethyl esters of 1,2,4-triazole-3-carboxylates and can be followed by methylation at the N-1 position and introduction of the amino group at position 5.

Alkylation and Ammonolysis for N-1 Methylation and Amino Group Introduction

A two-step approach described in recent literature for related 1,2,4-triazole-3-carboxylates involves:

- Step 1: Preparation of methyl 1,2,4-triazole-3-carboxylate silyl derivatives by treatment with hexamethyldisilazane (HMDS).

- Step 2: Alkylation with alkyl halides (e.g., methyl iodide) under Lewis acid catalysis (e.g., tin tetrachloride) to introduce the N-1 methyl group.

- Step 3: Ammonolysis of the ester to introduce the 5-amino group, converting esters to carboxamides.

This sequence allows for selective functionalization and high purity products, with yields for amides ranging from 34% to 91% depending on conditions and substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The non-diazo method is notable for its environmental friendliness and avoidance of hazardous diazotization steps, making it industrially attractive.

- Alkylation under Lewis acid catalysis is effective for introducing the N-1 methyl group with good control over substitution patterns.

- The amino group at position 5 is typically introduced via ammonolysis or direct substitution from appropriate intermediates.

- Esterification conditions are flexible to accommodate methyl or ethyl esters by changing the alcohol solvent.

- Purification methods vary from simple filtration and recrystallization to chromatographic techniques depending on the synthetic route and scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced triazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted triazole derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized products such as triazole oxides or other oxygenated derivatives.

Reduction Reactions: Reduced triazole derivatives with altered functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Ethyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate is a derivative of triazole compounds known for their antiviral properties. Research indicates that triazole derivatives can inhibit viral replication by targeting viral enzymes. For instance, studies have shown that similar compounds exhibit efficacy against viruses such as influenza and hepatitis C .

Case Study: Ribavirin Synthesis

One notable application is in the synthesis of ribavirin, an antiviral medication used to treat various viral infections. This compound serves as a precursor in the synthesis pathway for ribavirin, enhancing its accessibility for pharmaceutical formulations .

Table 1: Comparison of Antiviral Efficacy of Triazole Derivatives

| Compound Name | Virus Targeted | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | Influenza | 85 | |

| Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | Hepatitis C | 75 | |

| Ribavirin | Various | 90 |

Agricultural Applications

2.1 Plant Growth Regulation

Research has indicated that triazole compounds can act as plant growth regulators. This compound has been studied for its ability to enhance seed germination and root development in various crops. This property is attributed to its influence on phytohormone levels within plants .

Case Study: Crop Yield Improvement

In controlled experiments with maize and wheat crops, the application of this compound resulted in a significant increase in crop yield compared to untreated controls. The compound's role in promoting root growth led to improved nutrient uptake and stress resistance during drought conditions .

Table 2: Effects of Ethyl 5-Amino Triazole on Crop Performance

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The amino and ester groups may also contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate can be compared to structurally related 1,2,4-triazole derivatives based on substituents, reactivity, and applications. Below is a detailed analysis:

Substituent Variations and Physicochemical Properties

Key Observations :

- Amino vs. Halogen Substituents: The 5-amino group increases nucleophilicity but reduces acetylation reactivity compared to 5-halogenated analogs (e.g., bromo or chloro) due to steric and electronic effects from the methyl and ester groups .

- Methyl vs. Hydrogen at Position 1 : The 1-methyl group in the target compound sterically hinders reactions at the triazole ring, as seen in its slower acetylation kinetics compared to unmethylated analogs .

Reactivity in Acetylation Reactions

- Target Compound: Reacts with acetic anhydride to form monoacetylated derivatives (e.g., methyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate) under boiling conditions. No triacetylation occurs, unlike 5-amino-1H-1,2,4-triazole itself .

- Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate: Exhibits 15% acetylation in dilute dimethylsulfoxide at room temperature vs. 74% for 5-amino-1H-1,2,4-triazole, highlighting the electron-withdrawing effect of the ester group .

Structural Characterization Tools

Biological Activity

Ethyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article will delve into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview and Synthesis

This compound can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions to ensure complete conversion to the ester form.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its potential against various bacterial strains. For instance, studies have shown that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Organisms |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-triazole | Antibacterial | Staphylococcus aureus, E. coli |

| 4,5-disubstituted triazoles | Antimicrobial | Various bacterial strains |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation. Notably, compounds with similar triazole structures have shown promising results in reducing tumor growth in various cancer models .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This interaction can lead to inhibition of enzyme activity, thereby affecting cellular processes .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Antimicrobial Study : A study synthesized twelve 4,5-disubstituted triazoles and evaluated their antibacterial properties. Among these compounds, some showed over 85% inhibition against specific bacterial strains .

- Antitumor Activity : In another investigation focusing on triazole derivatives, significant tumor inhibition was recorded using specific compounds at concentrations as low as 3 ppm .

Comparative Analysis

When compared to other similar compounds like 5-amino-1-methyl-1H-triazole and methyl-substituted triazoles, ethyl 5-amino-1-methyl-1H-triazole exhibits distinct biological properties due to its unique functional groups. The presence of the amino group enhances its reactivity and potential binding affinity to biological targets .

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-triazole | Amino group enhances reactivity | Antimicrobial, anticancer |

| 5-amino-1-methyl-1H-triazole | Lacks ester functionality | Limited bioactivity |

| Methyl-substituted triazoles | Variations in side chains | Different antimicrobial profiles |

Q & A

Q. What are the standard synthetic routes for ethyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclization of acylamidrazones or alkylation of preformed triazole precursors. For example:

- Acylamidrazone Cyclization : React ethyl 2-amino-2-hydrazono acetate with mixed anhydrides or acylhydrazides under controlled conditions (e.g., DMF, K₂CO₃, alkyl halides) .

- Alkylation : Treat ethyl 1,2,4-triazole-3-carboxylate derivatives with alkylating agents (e.g., MeI, EtI) in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF) to introduce the methyl group at the N1 position .

Purification often involves column chromatography (e.g., hexane/EtOAC gradients) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify functional groups (e.g., ester carbonyl at ~165 ppm, triazole protons at ~8–9 ppm) .

- IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹) and amino N-H (~3300 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 201.1).

- X-ray Crystallography : Definitive structural confirmation via SHELXL refinement (e.g., hydrogen bonding patterns, torsion angles) .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions of 1,2,4-triazole derivatives be addressed?

- Methodological Answer : Regioselectivity at the N1 vs. N4 positions is influenced by:

- Base and Solvent : Use K₂CO₃ in DMF to favor N1-alkylation due to steric and electronic effects .

- Reagent Stoichiometry : Excess alkyl halide (1.2–1.5 equiv) ensures complete substitution.

- Monitoring : Track reaction progress via TLC (e.g., hexane/EtOAc 7:3, Rf ~0.7 for N1-alkylated product) .

For ambiguous cases, compare experimental NMR data with DFT-calculated chemical shifts .

Q. How should researchers resolve contradictions between spectroscopic data and computational models?

- Methodological Answer :

- Cross-Validation : Use X-ray crystallography (SHELXL-refined structures) as the gold standard to validate NMR/IR assignments .

- Tautomerism Checks : Assess potential tautomeric equilibria (e.g., 1H vs. 4H triazole forms) via variable-temperature NMR or deuterium exchange experiments .

- Solvent Effects : Re-run computational models (DFT) with explicit solvent parameters (e.g., PCM for DMSO) to align with experimental conditions .

Q. What are best practices for analyzing hydrogen bonding and crystal packing in triazole derivatives?

- Methodological Answer :

- Graph-Set Analysis : Categorize hydrogen bonds (e.g., N4–H⋯O2 in ethyl 4-benzamido-5-phenyl derivatives) using Etter’s formalism to identify motifs like R₂²(8) rings .

- SHELXL Refinement : Apply restraints for disordered solvent molecules and validate H-bond geometries (e.g., D–H⋯A angles > 150°, H⋯A distances < 2.5 Å) .

- Thermal Ellipsoids : Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion in crystal lattices .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or spectral data across literature reports?

- Methodological Answer :

- Purity Verification : Re-purify the compound via recrystallization (e.g., ethyl acetate/hexane) and re-analyze via HPLC (≥98% purity threshold) .

- Polymorphism Screening : Perform XRPD to detect alternative crystal forms (e.g., anhydrous vs. monohydrate phases) .

- Synthetic Reproducibility : Cross-check reaction conditions (e.g., solvent, catalyst) with original protocols to rule out procedural deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.